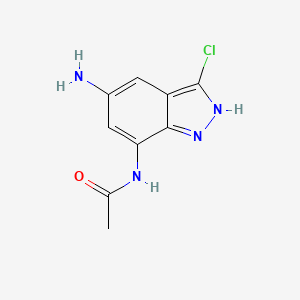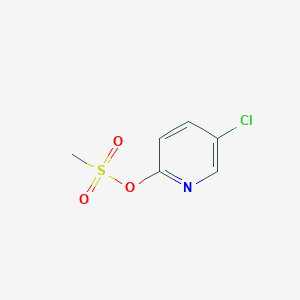
3-(2-chlorophenyl)pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)pyridine-2,6-diamine typically involves the reaction of 2-chlorobenzonitrile with 2,6-diaminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the 2-chlorobenzonitrile is reacted with 2,6-diaminopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-chlorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or amino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学研究应用
3-(2-chlorophenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents. Its structure can be modified to enhance its efficacy and reduce potential side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
作用机制
The mechanism of action of 3-(2-chlorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3-(2-chlorophenyl)diazenylpyridine-2,6-diamine: Shares structural similarities but has different functional groups, leading to distinct properties and applications.
2-(3-chlorophenyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(2-chlorophenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern and the presence of both amino groups and a chlorophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C11H10ClN3 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-9-4-2-1-3-7(9)8-5-6-10(13)15-11(8)14/h1-6H,(H4,13,14,15) |
InChI 键 |
ZMPVRTURCYLHBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
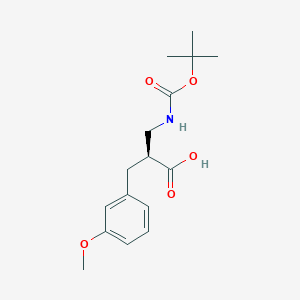

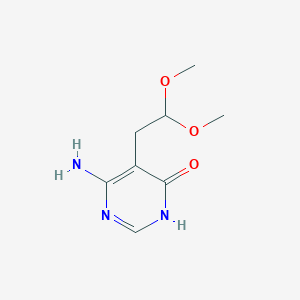

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
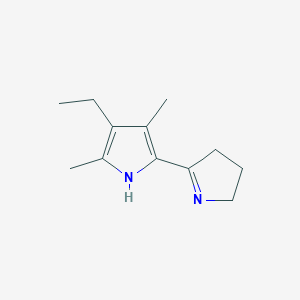

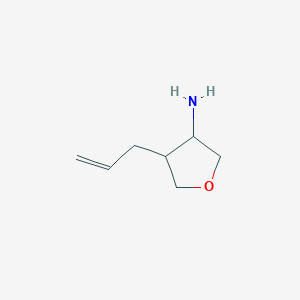
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
